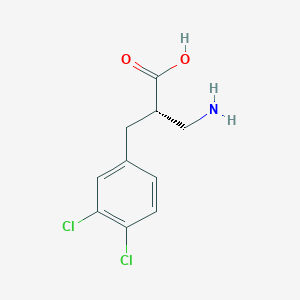
Ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a fluoro group and a hydroxy group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate typically involves the esterification of 5-fluoro-2-hydroxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 5-fluoro-2-oxo-phenylacetic acid.
Reduction: Ethyl 2-(5-fluoro-2-hydroxyphenyl)ethanol.
Substitution: Ethyl 2-(5-amino-2-hydroxyphenyl)acetate.
Scientific Research Applications
Ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can enhance the binding affinity of the compound to its target, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-chloro-2-hydroxyphenyl)acetate
- Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate
- Ethyl 2-(5-methyl-2-hydroxyphenyl)acetate
Uniqueness
Ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,12H,2,6H2,1H3 |
InChI Key |
QXRCWQDGPNLPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)




![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)

